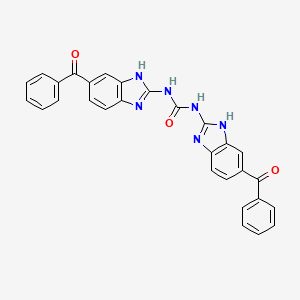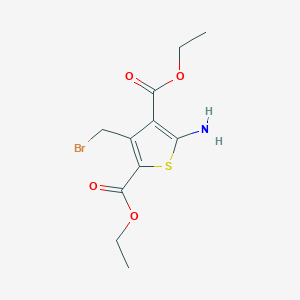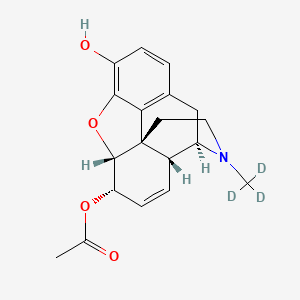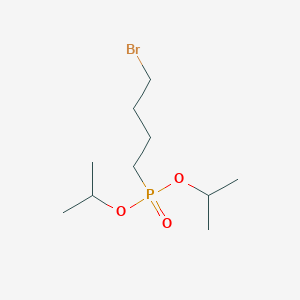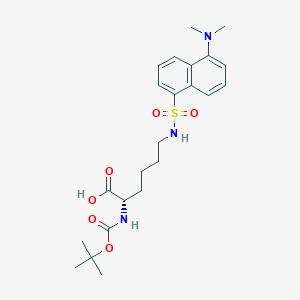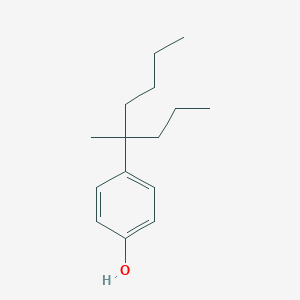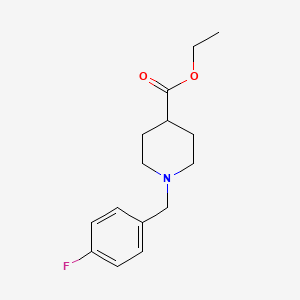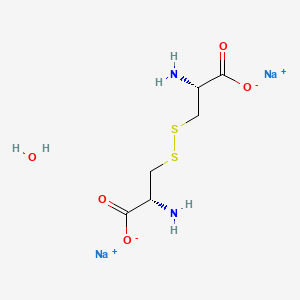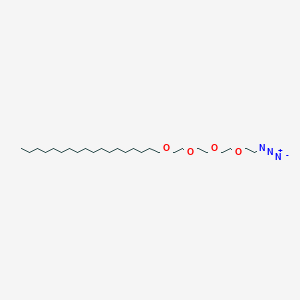
C18-PEG4-Azide
描述
C18-PEG4-Azide is a hybrid linker that features a hydrophobic C18 chain, a hydrophilic polyethylene glycol (PEG) spacer with four ethylene glycol units, and an azide group. This compound is widely used in various fields due to its unique structural properties, which allow it to participate in click chemistry reactions, particularly with terminal alkynes or strained cyclooctynes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C18-PEG4-Azide typically involves the reaction of a monotosylated polyethylene glycol derivative with sodium azide. The reaction conditions generally involve heating the mixture to a gentle reflux (around 85°C) overnight .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure controls to optimize yield and purity .
化学反应分析
Types of Reactions
C18-PEG4-Azide primarily undergoes click chemistry reactions, specifically the Huisgen 1,3-dipolar cycloaddition with terminal alkynes to form 1,2,3-triazoles . This reaction is highly efficient and proceeds under mild conditions, making it suitable for various applications.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include terminal alkynes, strained cyclooctynes, and copper catalysts for the click chemistry reactions. The reaction conditions are typically mild, often carried out at room temperature or slightly elevated temperatures in aqueous or organic solvents .
Major Products
The major products formed from the reactions of this compound are 1,2,3-triazole derivatives. These products are highly stable and can be further functionalized for various applications in bioconjugation, drug delivery, and material science .
科学研究应用
C18-PEG4-Azide has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of C18-PEG4-Azide involves its participation in click chemistry reactions. The azide group reacts with terminal alkynes or strained cyclooctynes to form stable 1,2,3-triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of molecules and surfaces . The hydrophobic C18 chain and hydrophilic polyethylene glycol spacer provide additional functionality, enhancing the solubility and stability of the resulting conjugates.
相似化合物的比较
C18-PEG4-Azide can be compared with other similar compounds such as Azido-PEG4-NHS Ester and other azide-terminated polyethylene glycol derivatives. These compounds share similar structural features and reactivity but differ in their specific applications and functional groups . For example:
Azido-PEG4-NHS Ester: Used primarily for labeling primary amine groups in proteins and other biomolecules.
Other Azide-Terminated Polyethylene Glycol Derivatives: Employed in various bioconjugation and drug delivery applications, with differences in chain length and functional groups affecting their specific uses.
This compound is unique due to its combination of a long hydrophobic C18 chain and a hydrophilic polyethylene glycol spacer, providing a balance of solubility and stability that is advantageous for many applications .
属性
IUPAC Name |
1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]octadecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H53N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-30-21-23-32-25-26-33-24-22-31-20-18-28-29-27/h2-26H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAXENOUAALPLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296692 | |
| Record name | 3,6,9,12-Tetraoxatriacontane, 1-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807539-11-2 | |
| Record name | 3,6,9,12-Tetraoxatriacontane, 1-azido- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807539-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxatriacontane, 1-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


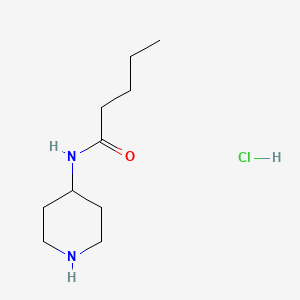
![[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B3182708.png)
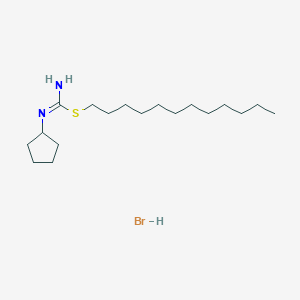
![3-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde O-(2,2,2-trifluoro-ethyl)-oxime](/img/structure/B3182737.png)
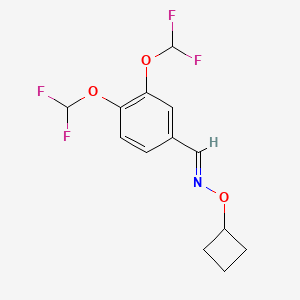
![6-Ethyl-3-[(2,2,2-trifluoroethoxy)amino]-2H-indol-2-one](/img/structure/B3182748.png)
